5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid
Description
5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid is a morpholine derivative characterized by a six-membered morpholine ring containing an oxygen atom, a ketone group at the 5-position, and an isopropyl substituent at the 4-position. The crystal structure of a related compound () reveals intermolecular O–H···O hydrogen bonds and weak C–H···π interactions, which could influence its solubility and crystallinity .
Properties
IUPAC Name |
5-oxo-4-propan-2-ylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(2)9-6(8(11)12)3-13-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEXMNWJXBRPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(COCC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516529-24-0 | |
| Record name | 5-oxo-4-(propan-2-yl)morpholine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid typically involves the reaction of morpholine derivatives with appropriate reagents under controlled conditions. One common method includes the use of organoboron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues with High Similarity Scores
lists compounds with similarity scores (0.66–0.79) based on structural and functional group alignment:
| Compound Name | Similarity Score | Key Structural Features |
|---|---|---|
| 2-Oxoindoline-4-carboxylic acid | 0.78 | Indoline core, oxo group, carboxylic acid |
| 2-Oxoindoline-6-carboxylic acid | 0.78 | Indoline core, oxo group, carboxylic acid |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 0.66 | Pyrrole ring, formyl and methyl substituents |
Key Differences :
- Ring System : The target compound’s morpholine ring (oxygen-containing) contrasts with the indoline (fused benzene-pyrrolidine) or pyrrole systems in analogues. This difference affects electronic properties and hydrogen-bonding capacity.
Functional Group Comparison: Carboxylic Acid and Oxo Moieties
- Quinoline Derivatives: describes 4-oxo-1,4-dihydroquinoline-3-carboxamides, which share a ketone and carboxylic acid group. However, the quinoline core’s aromaticity may reduce solubility compared to the morpholine ring’s saturation .
- Beta-Lactam Analogues : cites bicyclic beta-lactams (e.g., penicillins) with oxo and carboxylic acid groups. These compounds exhibit antibiotic activity due to their strained beta-lactam rings, a feature absent in the morpholine derivative .
Physicochemical Properties
Biological Activity
5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid, with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol, is a compound of significant interest in biological research due to its potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its role in various biological activities. The specific structural characteristics of this compound are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| CAS Number | 1516529-24-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or modulator, impacting metabolic pathways relevant to disease processes.
Enzyme Inhibition
Studies have suggested that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer progression and microbial resistance. This compound may share these properties, potentially leading to applications in anticancer therapies and antimicrobial treatments.
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives. For instance, related compounds have shown efficacy against various cancer cell lines, including A549 lung adenocarcinoma cells. In vitro studies indicated that these compounds can significantly reduce cell viability, demonstrating structure-dependent anticancer activity.
Case Study: Anticancer Screening
In a study assessing the cytotoxic effects of various morpholine derivatives, it was found that specific substitutions on the morpholine ring enhanced anticancer activity while minimizing toxicity to non-cancerous cells. The testing involved exposing A549 cells to different concentrations of the compounds over 24 hours, followed by viability assays.
| Compound | IC50 (µM) | Cell Line | Comments |
|---|---|---|---|
| 5-Oxo-Morpholine | 15 | A549 (Lung) | High potency against cancer cells |
| Control (Cisplatin) | 10 | A549 (Lung) | Standard chemotherapeutic agent |
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives are also noteworthy. Preliminary findings suggest that this compound may exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.
Case Study: Antimicrobial Screening
In a recent investigation into the antimicrobial efficacy of morpholine-based compounds, several were tested against resistant bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 5-Oxo-Morpholine |
| Escherichia coli | >64 µg/mL | Control (Ampicillin) |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. Its potential as an anticancer and antimicrobial agent warrants more extensive studies to elucidate its mechanisms and optimize its efficacy. Future research should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profiles in living organisms.
- Structure-Activity Relationship (SAR) : To identify key structural features that enhance biological activity.
- Combination Therapies : Investigating synergistic effects with existing drugs for improved treatment outcomes.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Impact on Yield |
|---|---|---|
| Cyclization | Low temperature (−15°C) minimizes side reactions | Increases regioselectivity by 30–40% |
| Solvent | Dry CH₂Cl₂ or THF prevents hydrolysis | Improves purity to >95% |
| Catalyst | NaH enhances nucleophilic attack | Boosts cyclization efficiency |
Purification via recrystallization from acetic acid (as in ) ensures >98% purity.
How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Advanced Research Question
Contradictions often arise from impurities, assay variability, or structural isomerism. Methodological solutions include:
- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm compound integrity .
- Standardized Assays : Replicate enzyme inhibition studies under controlled pH and temperature (e.g., biochemical assays in ).
- Molecular Docking : Compare binding affinities of isomers to target enzymes (e.g., using AutoDock Vina ).
- Meta-Analysis : Cross-reference data from multiple studies (e.g., PubChem and NIST databases).
What analytical techniques are recommended for characterizing the structure and purity of this compound?
Basic Research Question
- NMR Spectroscopy : Confirms proton environments and stereochemistry (e.g., δ 2.5–3.5 ppm for morpholine protons ).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 228.1 ).
- HPLC : Quantifies purity (>98% via C18 column, 0.1% TFA/ACN gradient ).
- X-ray Crystallography : Resolves crystal structure for absolute configuration (if single crystals form ).
How can regioselectivity in the cyclization step be optimized during synthesis?
Advanced Research Question
Regioselectivity is influenced by:
- Steric Effects : Bulkier substituents (e.g., isopropyl) direct cyclization to the less hindered position .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity in cross-coupling steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring desired isomers .
- Temperature : Slow addition at −15°C reduces kinetic byproducts .
Q. Example Optimization :
| Parameter | Adjustment | Outcome |
|---|---|---|
| Catalyst loading | 5 mol% Pd(OAc)₂ | Increases yield from 60% to 85% |
| Solvent switch | Toluene → DMF | Reduces byproduct formation by 50% |
What are the key safety considerations when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (as per SDS ).
- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during reflux ).
- First Aid : For spills, neutralize with dry sand and dispose as hazardous waste .
How to design experiments to investigate the compound’s enzyme inhibition mechanisms?
Advanced Research Question
Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives ).
Competitive Binding Assays : Titrate the compound against known inhibitors (e.g., Ki determination via Lineweaver-Burk plots).
Structural Analysis : Co-crystallize the compound with target enzymes (e.g., serine proteases) for X-ray diffraction .
In Silico Modeling : Perform MD simulations (GROMACS) to assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
